molecular formula C11H12Cl2N2O B2792265 1-(2,3-Dichlorobenzoyl)piperazine CAS No. 926236-13-7

1-(2,3-Dichlorobenzoyl)piperazine

Cat. No.: B2792265
CAS No.: 926236-13-7
M. Wt: 259.13
InChI Key: IAQBMAQIQARJEU-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

Safety information for 1-(2,3-Dichlorobenzoyl)piperazine suggests avoiding dust formation, breathing vapours, mist, or gas . It is also recommended to avoid getting the compound in eyes, on skin, or on clothing .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dichlorobenzoyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a different product compared to reduction or substitution .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-(2,3-Dichlorobenzoyl)piperazine include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs . This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

(2,3-dichlorophenyl)-piperazin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O/c12-9-3-1-2-8(10(9)13)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQBMAQIQARJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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